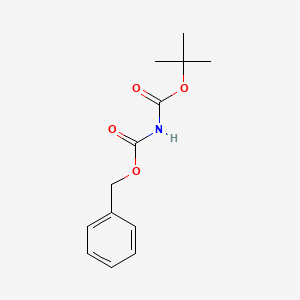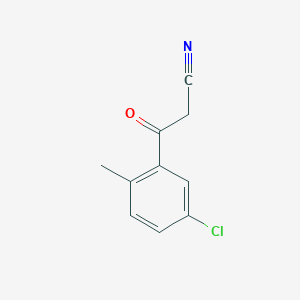![molecular formula C8H10N4O2 B3090061 [4-(Carbamoylamino)phenyl]urea CAS No. 1205-90-9](/img/structure/B3090061.png)
[4-(Carbamoylamino)phenyl]urea
Overview
Description
“[4-(Carbamoylamino)phenyl]urea” is a chemical compound that falls under the category of urea derivatives . It is a compound of interest in the field of organic chemistry .
Synthesis Analysis
The synthesis of “this compound” and similar compounds typically involves carbamoylation, a process that forms carbamates . This process can be achieved through a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .Molecular Structure Analysis
The molecular structure of “this compound” consists of 30 bonds in total. These include 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 urea (-thio) derivatives .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically carbamoylation reactions . These reactions involve the formation of carbamates from alcohols and urea . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Scientific Research Applications
Plant Regeneration and Auxin Activity
4-Phenylbutyric acid (4PBA), a compound related to [4-(Carbamoylamino)phenyl]urea, has been studied for its role in plant regeneration. It promotes this process by mimicking the effect of exogenous auxin in Arabidopsis. Specifically, 4PBA enhances callus formation and subsequent shoot regeneration, demonstrating potential applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).
Synthesis of Carbamates and Ureas
Phenyl 4,5-dichloro-6-oxopyridazine-1(61H)-carboxylate, another related compound, has been utilized for the selective synthesis of carbamates, symmetric ureas, and unsymmetrical ureas. This process is notable for its mild, economic, and convenient approach, highlighting the relevance of these compounds in synthetic chemistry (Lee et al., 2009).
Cytokinin Activity in Plants
N-phenyl-N′-(4-pyridyl)urea derivatives, related to this compound, have been synthesized and tested for their cytokinin activity in tobacco callus bioassays. This research provides insights into the potential use of these compounds in plant growth and development (Takahashi et al., 1978).
Urea Derivatives and Anticancer Activity
Research on N-(Phenylcarbamoyl)Benzamide has demonstrated its potential as an anticancer agent. These urea derivatives show promising results in inhibiting HeLa cell lines, suggesting their application in the development of new anticancer drugs (Purwanto et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that urea derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Urea derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Urea derivatives can influence a variety of biochemical processes, depending on their specific targets .
Biochemical Analysis
Biochemical Properties
It is known that urea derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the urea derivative and the biomolecules it interacts with .
Cellular Effects
Some urea derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, certain urea derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and that high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
[4-(carbamoylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNGQDPBFKLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



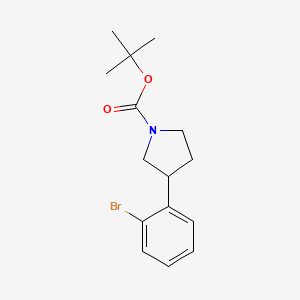


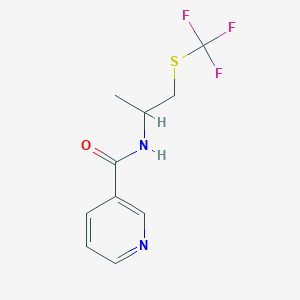
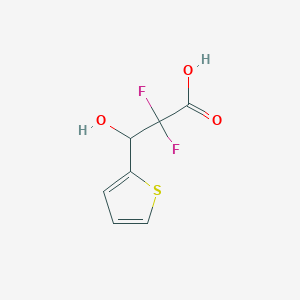
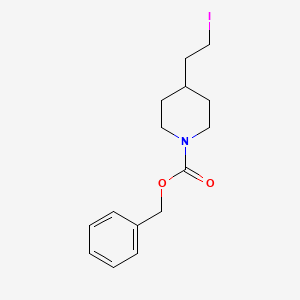

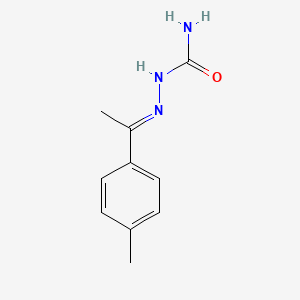
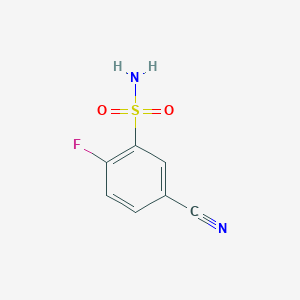
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
